molecular formula C15H14Cl3F3N4 B11831374 (1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride

(1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride

Katalognummer: B11831374
Molekulargewicht: 413.6 g/mol
InChI-Schlüssel: UVDPHZMPCLYNIR-UVDYRLMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring substituted with chlorine and trifluoromethyl groups, as well as a tetrahydro-epiminonaphthalene moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent introduction of the chlorine and trifluoromethyl groups. The tetrahydro-epiminonaphthalene moiety is then synthesized and coupled with the pyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

    Substitution: The chlorine and trifluoromethyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds

Wissenschaftliche Forschungsanwendungen

(1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-ep

Eigenschaften

Molekularformel

C15H14Cl3F3N4

Molekulargewicht

413.6 g/mol

IUPAC-Name

(1R,8S)-N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride

InChI

InChI=1S/C15H12ClF3N4.2ClH/c16-13-10(15(17,18)19)6-20-14(23-13)21-7-1-2-8-9(5-7)12-4-3-11(8)22-12;;/h1-2,5-6,11-12,22H,3-4H2,(H,20,21,23);2*1H/t11-,12+;;/m0../s1

InChI-Schlüssel

UVDPHZMPCLYNIR-UVDYRLMLSA-N

Isomerische SMILES

C1C[C@@H]2C3=C([C@H]1N2)C=CC(=C3)NC4=NC=C(C(=N4)Cl)C(F)(F)F.Cl.Cl

Kanonische SMILES

C1CC2C3=C(C1N2)C=CC(=C3)NC4=NC=C(C(=N4)Cl)C(F)(F)F.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.